molecular formula C9H6N4O3 B14326726 6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine CAS No. 111358-84-0

6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine

Cat. No.: B14326726
CAS No.: 111358-84-0
M. Wt: 218.17 g/mol
InChI Key: NJCZDLJQVCJKIS-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine is a chemical compound characterized by a triazine ring substituted with a nitrophenyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine typically involves the reaction of 4-nitrophenylhydrazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the triazine ring. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the oxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can interact with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: A phenolic compound with a nitro group, used as an intermediate in chemical synthesis.

    4-Nitrophenyl chloroformate: Used in the synthesis of poly(oxyethylene) modified dextrans and as a cross-linker for DNA conjugation.

    4-Nitrophenyl phosphorodichloridate: A phosphorylating agent used for nucleosides.

Uniqueness

6-(4-Nitrophenyl)-4-oxo-1,2,4lambda~5~-triazine is unique due to its triazine ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Unlike simpler nitrophenyl compounds, the presence of the triazine ring allows for more complex interactions and functionalities, making it a valuable compound in various research fields.

Properties

CAS No.

111358-84-0

Molecular Formula

C9H6N4O3

Molecular Weight

218.17 g/mol

IUPAC Name

6-(4-nitrophenyl)-4-oxido-1,2,4-triazin-4-ium

InChI

InChI=1S/C9H6N4O3/c14-12-5-9(11-10-6-12)7-1-3-8(4-2-7)13(15)16/h1-6H

InChI Key

NJCZDLJQVCJKIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C[N+](=CN=N2)[O-])[N+](=O)[O-]

Origin of Product

United States

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